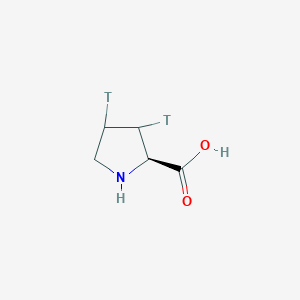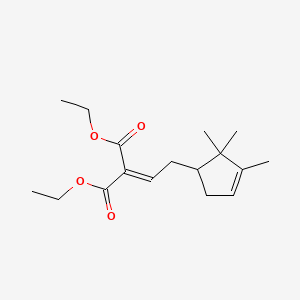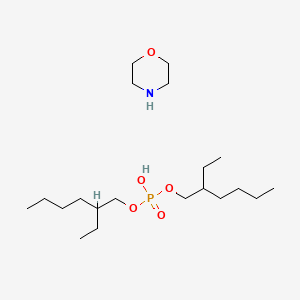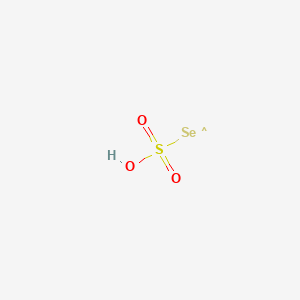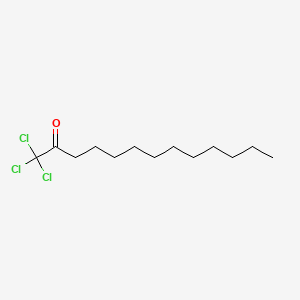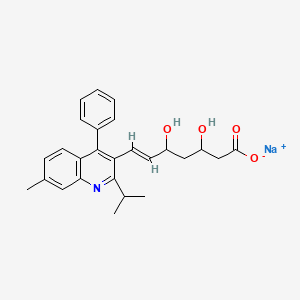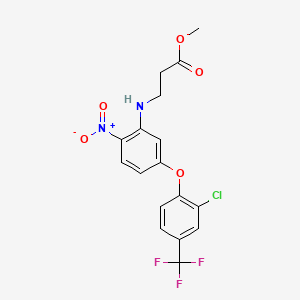
beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester: is a complex organic compound with a molecular formula of C19H18ClF4N3O5S and a molecular weight of 511.875 g/mol . This compound is characterized by the presence of a beta-alanine backbone, substituted with a chlorinated and trifluoromethylated phenoxy group, and a nitrophenyl group, esterified with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated and trifluoromethylated phenoxy intermediate, followed by its coupling with a nitrophenyl group. The final step involves esterification with a methyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
科学的研究の応用
Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorinated and trifluoromethylated phenoxy group is known to enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
- Beta-Alanine, N-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester
- Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-, ethyl ester
- Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-, propyl ester
Uniqueness
The unique combination of the chlorinated and trifluoromethylated phenoxy group with the nitrophenyl group in beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
86169-45-1 |
|---|---|
分子式 |
C17H14ClF3N2O5 |
分子量 |
418.7 g/mol |
IUPAC名 |
methyl 3-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitroanilino]propanoate |
InChI |
InChI=1S/C17H14ClF3N2O5/c1-27-16(24)6-7-22-13-9-11(3-4-14(13)23(25)26)28-15-5-2-10(8-12(15)18)17(19,20)21/h2-5,8-9,22H,6-7H2,1H3 |
InChIキー |
FBBHAWNHHLSOQP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



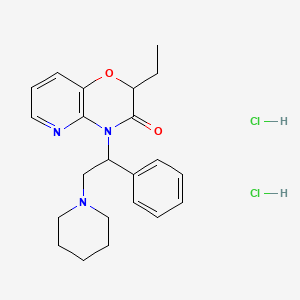

![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)
